molecular formula C20H23N3O3 B14161993 n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide CAS No. 2645-44-5

n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide

Cat. No.: B14161993
CAS No.: 2645-44-5
M. Wt: 353.4 g/mol
InChI Key: SMHCMZBRGYSPMS-UHFFFAOYSA-N
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Description

n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Phenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, it may bind to opioid receptors to exert analgesic effects or inhibit specific enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties. The presence of the methoxy group and the phenylcarbamoyl moiety can significantly influence its biological activity and interactions with molecular targets.

Properties

CAS No.

2645-44-5

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-(phenylcarbamoyl)piperidine-1-carboxamide

InChI

InChI=1S/C20H23N3O3/c1-26-18-12-10-17(11-13-18)23(20(25)22-14-6-3-7-15-22)19(24)21-16-8-4-2-5-9-16/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,24)

InChI Key

SMHCMZBRGYSPMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)NC2=CC=CC=C2)C(=O)N3CCCCC3

Origin of Product

United States

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